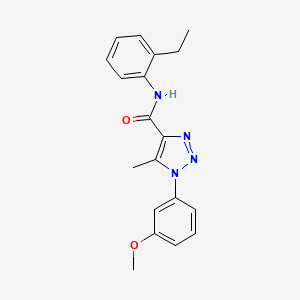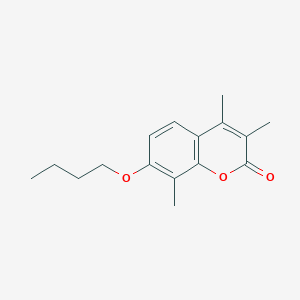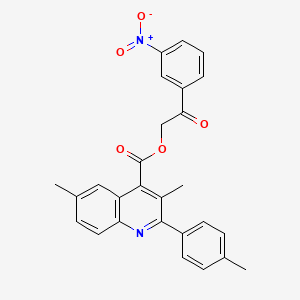
N-(2-ethylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
説明
N-(2-ethylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, also known as EMT or EMT-1, is a small molecule that has gained interest in scientific research due to its potential medicinal properties. EMT belongs to the class of compounds known as triazoles, which have been found to exhibit diverse biological activities.
作用機序
The mechanism of action of N-(2-ethylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is not fully understood, but studies have suggested that it may act through multiple pathways. N-(2-ethylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been found to inhibit the activity of enzymes involved in cancer cell growth and inflammation, as well as disrupt the cell cycle and induce apoptosis.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been found to exhibit a range of biochemical and physiological effects. Studies have shown that N-(2-ethylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce the expression of inflammatory genes. Additionally, N-(2-ethylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been found to induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells.
実験室実験の利点と制限
One advantage of using N-(2-ethylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in lab experiments is its relatively low cost and ease of synthesis. Additionally, N-(2-ethylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been found to exhibit low toxicity in vitro, making it a safe option for use in cell culture experiments. However, one limitation of using N-(2-ethylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research on N-(2-ethylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. One area of interest is the development of N-(2-ethylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide-based therapies for cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-ethylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide and its potential interactions with other drugs. Finally, research is needed to optimize the synthesis and formulation of N-(2-ethylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide for use in clinical trials.
科学的研究の応用
N-(2-ethylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Studies have shown that N-(2-ethylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. N-(2-ethylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has also been found to exhibit anti-inflammatory activity, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, N-(2-ethylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has shown promise as an anti-microbial agent, with studies demonstrating its ability to inhibit the growth of bacteria and fungi.
特性
IUPAC Name |
N-(2-ethylphenyl)-1-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-4-14-8-5-6-11-17(14)20-19(24)18-13(2)23(22-21-18)15-9-7-10-16(12-15)25-3/h5-12H,4H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDUQFUXKXZJEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-bromophenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4657943.png)
![1-(2,4-difluorophenyl)-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}ethanone](/img/structure/B4657949.png)


![N-{4-[(acetylamino)sulfonyl]phenyl}-4-phenoxybutanamide](/img/structure/B4657965.png)
![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(5-chloro-2-methylphenyl)hydrazinecarbothioamide](/img/structure/B4657971.png)
![N-(2-isopropyl-6-methylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4657978.png)
![4-allyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4657989.png)
![N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B4657994.png)
![N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-4-fluorobenzamide](/img/structure/B4658009.png)
![4-bromo-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B4658010.png)

![2-[(4-bromo-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4658019.png)
![N-(4-ethoxyphenyl)-2-[(2-hydroxyethyl)thio]acetamide](/img/structure/B4658028.png)